molecular formula C16H20Cl2N2O2S B2866941 4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415513-99-2

4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2866941
CAS No.: 2415513-99-2
M. Wt: 375.31
InChI Key: ACQPOYRNLSBZMZ-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a sophisticated chemical compound designed for research applications, integrating two privileged heterocyclic structures known for their versatile biological profiles. The thiomorpholine moiety is a recognized pharmacophore in medicinal chemistry, noted for its ability to enhance cellular potency and improve aqueous solubility in drug discovery projects . This scaffold is frequently investigated for its potential in enzyme inhibition, particularly against kinases, and has been featured in compounds with documented anticancer and antimicrobial activities . The integration of a morpholine ring further augments the molecule's research value, as this subunit is ubiquitous in FDA-approved drugs and clinical candidates, often contributing to target affinity and influencing pharmacokinetic properties . The (3,4-dichlorophenyl)methyl substituent suggests potential for targeted interaction with hydrophobic binding pockets in biological systems. While specific studies on this exact compound are not available in the public domain, its structure-activity relationship (SAR) profile makes it a compelling candidate for research in areas such as small-molecule therapeutic development, enzyme and receptor binding assays, and the exploration of new mechanism-of-action pathways in oncology and infectious diseases . This product is intended for laboratory research use only.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(9-14(13)18)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQPOYRNLSBZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethanolamine Derivatives

Morpholine rings are commonly synthesized via acid-catalyzed cyclization of diethanolamine or its derivatives. For example, treatment of 2-chloro-N-(2-hydroxyethyl)acetamide with base yields the morpholine-2-carboxamide scaffold. Modifications at the 4-position are achievable through nucleophilic substitution.

Functionalization of Preformed Morpholine

Introduction of the Thiomorpholine-4-carbonyl Group

Acylation with Thiomorpholine-4-carbonyl Chloride

Reaction of a morpholine intermediate bearing a reactive amine or alcohol group with thiomorpholine-4-carbonyl chloride under Schotten-Baumann conditions provides the thiomorpholine-4-carbonyl-morpholine linkage. This method is analogous to the synthesis of 4-(morpholine-4-carbonyl)phenylboronic acid, where acylation is achieved in polar aprotic solvents like DMF.

Example Conditions

  • Reagent : Thiomorpholine-4-carbonyl chloride (1.2 eq)
  • Base : Triethylamine (3 eq)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 70–85% (estimated based on analogous reactions)

Installation of the (3,4-Dichlorophenyl)methyl Substituent

Alkylation via Friedel-Crafts Reaction

The (3,4-dichlorophenyl)methyl group can be introduced through Friedel-Crafts alkylation using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This method is effective for attaching benzyl groups to electron-rich heterocycles.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a boronic acid derivative of 3,4-dichlorotoluene with a halogenated morpholine precursor offers regioselective installation. This approach mirrors the synthesis of 4-(morpholine-4-carbonyl)phenylboronic acid derivatives, where Pd(PPh₃)₄ and cesium fluoride in dimethoxyethane/ethanol mixtures achieve yields up to 65%.

Optimized Conditions

Component Quantity/Concentration
Palladium catalyst Pd(PPh₃)₄ (5 mol%)
Base CsF (2.2 eq)
Solvent DME/EtOH (10:1)
Temperature 100°C, 4 hours
Yield 60–70%

Integrated Synthetic Pathways

Route A: Sequential Functionalization

  • Step 1 : Synthesize morpholine-2-carboxylic acid via cyclization of diethanolamine.
  • Step 2 : Acylate with thiomorpholine-4-carbonyl chloride to form 2-(thiomorpholine-4-carbonyl)morpholine.
  • Step 3 : Alkylate at the 4-position using 3,4-dichlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

Key Data

  • Overall Yield : 45–50% (estimated)
  • Critical Step : Alkylation requires careful control of stoichiometry to avoid over-alkylation.

Route B: Convergent Synthesis

  • Step 1 : Prepare 4-iodomorpholine-2-carboxylate.
  • Step 2 : Perform Suzuki coupling with (3,4-dichlorophenyl)methylboronic acid.
  • Step 3 : Introduce thiomorpholine-4-carbonyl via amide coupling.

Advantages : Higher modularity; enables late-stage diversification.
Challenges : Low solubility of intermediates may complicate purification.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) is standard for isolating intermediates. Preparative HPLC is employed for final compound purification.

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm) and thiomorpholine methylenes (δ 3.4–3.8 ppm).
  • LC-MS : Molecular ion peaks ([M+H]⁺) expected at m/z 430–440.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at morpholine’s 2- and 4-positions necessitate protective group strategies.
  • Yield Improvement : Microwave-assisted synthesis (e.g., 140°C, 50 minutes) may enhance coupling efficiency.
  • Solvent Systems : Mixed solvents (dioxane/water) improve solubility of boronic acid reagents in Suzuki reactions.

Chemical Reactions Analysis

4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key differences between the target compound and analogues arise from substituent variations and heteroatom substitutions. The table below summarizes critical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
Target Compound C₁₇H₁₉Cl₂N₂O₂S 393.32* 3,4-Dichlorophenylmethyl, thiomorpholine High lipophilicity, metabolic soft spot
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 4-Nitrophenyl, thiomorpholine Dimerizes via C–H···O bonds, stacked aromatics
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(thiomorpholine-4-carbonyl)acrylonitrile C₁₈H₁₄Cl₂N₂O₂S 393.28 3,4-Dichlorophenyl, thiomorpholine, acrylonitrile Extended conjugation, polar nitrile group
4-[(3,4-Dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)morpholine C₁₇H₂₂Cl₂N₂O₂ 357.28 3,4-Dichlorophenylacetyl, pyrrolidinylmethyl Ketone group, reduced sulfur content

*Calculated based on analogous structures.

  • Metabolic Stability : Thiomorpholine’s sulfur is prone to oxidation, forming sulfoxides/sulfones, which may alter pharmacokinetics compared to morpholine analogues .
  • Solid-State Behavior : Thiomorpholine derivatives like 4-(4-nitrophenyl)thiomorpholine exhibit unique crystal packing (e.g., dimerization via weak hydrogen bonds), impacting solubility and formulation .

Key Research Findings

  • Structural Insights : X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with axial nitrophenyl groups, contrasting with planar morpholine analogues. This impacts molecular rigidity and binding kinetics .
  • Pharmacological Potential: Thiomorpholine-linked acrylonitriles () demonstrate activity against viral proteases, suggesting the target compound could be optimized for antiviral applications.
  • Metabolic Pathways : Oxidation of thiomorpholine to sulfoxides/sulfones () may generate active metabolites, necessitating further ADME studies for the target compound.

Biological Activity

The compound 4-[(3,4-dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine , identified by CAS Number 2415513-99-2, has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the biological activity of this compound, discussing its synthesis, structure-activity relationships (SAR), and various biological assays that illustrate its efficacy against different biological targets.

Basic Information

PropertyValue
Chemical Name This compound
CAS Number 2415513-99-2
Molecular Formula C16H20Cl2N2O2S
Molecular Weight 375.3132 g/mol
SMILES Notation O=C(N1CCSCC1)C1OCCN(C1)Cc1ccc(c(c1)Cl)Cl

Structural Analysis

The compound features a morpholine ring substituted with a thiomorpholine-4-carbonyl group and a dichlorophenyl moiety. This unique structure is hypothesized to contribute to its biological activity through various mechanisms of action.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives containing morpholine rings have shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC50 values of these compounds often fall within the low micromolar range, indicating potent activity .

The proposed mechanism of action involves the inhibition of key cellular pathways associated with tumor growth. The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, thereby inducing cell death in malignant cells. Molecular docking studies suggest that the compound can bind effectively to ATP-binding sites of critical kinases, which are often overexpressed in cancer .

Antimicrobial Activity

In addition to antitumor effects, there is emerging evidence of antimicrobial properties associated with thiomorpholine derivatives. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the dichlorophenyl group or variations in the thiomorpholine structure can significantly alter biological activity. For example:

  • Dichloro Substitution : The presence of two chlorine atoms on the phenyl ring enhances lipophilicity and increases cellular uptake.
  • Thiomorpholine Variants : Altering the substituents on the thiomorpholine ring can modulate binding affinity to target proteins.

These insights are crucial for designing more effective derivatives with improved pharmacological profiles.

Case Study 1: Antitumor Efficacy

A study involving a series of morpholine derivatives highlighted the efficacy of compounds structurally related to this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions in tumor size observed in xenograft models .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as therapeutic agents in treating bacterial infections .

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